Cas no 141580-91-8 ([1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI))
![[1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI) structure](https://ja.kuujia.com/scimg/cas/141580-91-8x500.png)
[1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI) 化学的及び物理的性質
名前と識別子
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- [1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI)
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- インチ: 1S/C7H10O/c8-4-6-3-7(6)5-1-2-5/h4-7H,1-3H2/t6-,7-/m0/s1
- InChIKey: NOJDZTJKRLSDSN-BQBZGAKWSA-N
- ほほえんだ: [C@@H]1(C2CC2)C[C@H]1C=O
[1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7250588-5.0g |
rac-(1R,2S)-[1,1'-bi(cyclopropane)]-2-carbaldehyde |
141580-91-8 | 93% | 5.0g |
$2858.0 | 2023-07-08 | |
Enamine | EN300-7250588-1.0g |
rac-(1R,2S)-[1,1'-bi(cyclopropane)]-2-carbaldehyde |
141580-91-8 | 93% | 1.0g |
$986.0 | 2023-07-08 | |
Aaron | AR02889S-500mg |
rac-(1R,2S)-[1,1'-bi(cyclopropane)]-2-carbaldehyde |
141580-91-8 | 95% | 500mg |
$1081.00 | 2025-02-15 | |
1PlusChem | 1P02881G-250mg |
rac-(1R,2S)-[1,1'-bi(cyclopropane)]-2-carbaldehyde |
141580-91-8 | 95% | 250mg |
$664.00 | 2024-06-21 | |
Aaron | AR02889S-2.5g |
rac-(1R,2S)-[1,1'-bi(cyclopropane)]-2-carbaldehyde |
141580-91-8 | 93% | 2.5g |
$2681.00 | 2023-12-16 | |
Aaron | AR02889S-250mg |
rac-(1R,2S)-[1,1'-bi(cyclopropane)]-2-carbaldehyde |
141580-91-8 | 95% | 250mg |
$695.00 | 2025-02-15 | |
1PlusChem | 1P02881G-10g |
rac-(1R,2S)-[1,1'-bi(cyclopropane)]-2-carbaldehyde |
141580-91-8 | 95% | 10g |
$5298.00 | 2024-06-21 | |
Enamine | EN300-7250588-0.5g |
rac-(1R,2S)-[1,1'-bi(cyclopropane)]-2-carbaldehyde |
141580-91-8 | 93% | 0.5g |
$768.0 | 2023-07-08 | |
Enamine | EN300-7250588-2.5g |
rac-(1R,2S)-[1,1'-bi(cyclopropane)]-2-carbaldehyde |
141580-91-8 | 93% | 2.5g |
$1931.0 | 2023-07-08 | |
Enamine | EN300-7250588-0.1g |
rac-(1R,2S)-[1,1'-bi(cyclopropane)]-2-carbaldehyde |
141580-91-8 | 93% | 0.1g |
$342.0 | 2023-07-08 |
[1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI) 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
[1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI)に関する追加情報
Introduction to [1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI) and Its Significance in Modern Chemical Research
[1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI), identified by the CAS number 141580-91-8, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bicyclopropyl structure and aldehyde functional group, has garnered attention due to its potential applications in the development of novel therapeutic agents and biochemical probes.
The structural complexity of [1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI) arises from its bicyclopropyl core, which introduces rigidity and specific spatial orientation to the molecule. This structural feature is particularly valuable in drug design, as it can influence binding affinity and selectivity when interacting with biological targets. The presence of the aldehyde group further enhances its utility, providing a reactive site for further functionalization and conjugation with other biomolecules.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds with complex cyclic structures. [1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI) has been studied for its potential role in modulating various biological pathways. For instance, research has indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of treatments for inflammatory diseases and neurological disorders.
One of the most compelling aspects of [1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI) is its versatility in synthetic chemistry. The aldehyde group can be readily converted into other functional moieties such as esters, amides, and ketones through standard organic transformations. This flexibility allows researchers to tailor the compound's properties for specific applications, including the synthesis of peptidomimetics and other bioactive molecules.
Recent advancements in computational chemistry have also facilitated a deeper understanding of the interactions between [1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI) and biological targets. Molecular docking studies have revealed that this compound can bind to various protein receptors with high affinity, suggesting its potential as a lead compound for drug discovery. These computational insights have guided experimental efforts to optimize the molecule's pharmacokinetic properties and improve its overall efficacy.
The synthesis of [1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI) presents both challenges and opportunities for synthetic chemists. The bicyclopropyl core requires careful construction to ensure regioselectivity and stereoselectivity. However, recent methodologies have demonstrated efficient routes to this framework using transition metal-catalyzed reactions and innovative cyclization strategies. These advances have made it more feasible to produce [1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI) on a larger scale for research purposes.
In conclusion, [1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI) represents a fascinating compound with significant potential in the realm of chemical biology and pharmaceutical development. Its unique structural features and reactivity make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of its properties continues to grow, it is likely that this compound will play an increasingly important role in future drug discovery efforts.
141580-91-8 ([1,1'-Bicyclopropyl]-2-carboxaldehyde, trans- (9CI)) 関連製品
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